molecular formula C16H11F2N3O B2841629 2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1210893-97-2

2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B2841629
CAS No.: 1210893-97-2
M. Wt: 299.281
InChI Key: PDMKGHJWTRTSMX-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a difluorobenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves a multi-step process. One common method starts with the preparation of 4-(1H-pyrazol-3-yl)aniline, which is then reacted with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the compound. Additionally, the use of automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is used as a probe to study protein-ligand interactions and enzyme kinetics.

    Industry: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to disrupt specific biological processes in pests.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and disrupting the associated signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can be compared with other phenylpyrazole derivatives, such as:

    N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.

    N-(4-(1H-pyrazol-3-yl)phenyl)-2,4-dimethylbenzamide: Contains methyl groups instead of fluorine, affecting its lipophilicity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,4-difluoro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O/c17-11-3-6-13(14(18)9-11)16(22)20-12-4-1-10(2-5-12)15-7-8-19-21-15/h1-9H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMKGHJWTRTSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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